molecular formula C23H25N7O2S B2753047 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021094-70-1

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2753047
CAS No.: 1021094-70-1
M. Wt: 463.56
InChI Key: LMZKIWKBICEKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule combining a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenylpiperazine moiety and a thiophene-2-carboxamide side chain. The pyrazolo-pyrimidine scaffold is known for its role in kinase inhibition and receptor modulation, while the 4-methoxyphenylpiperazine group is frequently associated with serotonin receptor (e.g., 5-HT1A/2A) binding . The thiophene carboxamide substituent may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKIWKBICEKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N6O2SC_{25}H_{30}N_{6}O_{2}S, with a molecular weight of 478.62 g/mol. The structure features a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a thiophene moiety, which are known to enhance biological activity through diverse mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine moiety is known for its role as a kinase inhibitor. It selectively inhibits certain kinases involved in cancer cell proliferation and survival pathways.
  • Serotonin Receptor Modulation : The piperazine component may interact with serotonin receptors, influencing neurotransmitter signaling pathways, which could be beneficial in treating mood disorders.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds in the pyrazolo[3,4-d]pyrimidine class. For instance:

  • In vitro Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HOP-92 (non-small cell lung cancer) and HCT-116 (colorectal carcinoma), with growth inhibition values (GI) exceeding 80% at concentrations as low as 10 μM .
Cell LineCompound Concentration (μM)Growth Inhibition (%)
HOP-921086.28
HCT-1161040.87
SK-BR-31046.14

Neuropharmacological Effects

Research indicates that compounds with piperazine structures can exhibit anxiolytic and antidepressant-like effects through modulation of serotonergic pathways. This suggests that this compound may also possess similar neuropharmacological properties.

Case Studies

A recent study explored the pharmacological profile of a related compound, demonstrating its efficacy in reducing tumor size in xenograft models while exhibiting minimal toxicity to normal cells . This highlights the potential therapeutic window for compounds in this class.

ADME-Tox Properties

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile of related compounds suggests favorable drug-likeness characteristics. Predictions indicate good permeability and metabolic stability, which are crucial for developing effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active agents:

Compound Name / Identifier Core Structure Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenylpiperazine, thiophene-2-carboxamide
ML277 (CID 53347902) Thiazole-2-amine Tosylpiperidine, 4-methoxyphenyl substituent
MK22 (RTC7) Piperazinone-thiophene Trifluoromethylphenylpiperazine, thiophenethio group
Example 62 (Patent PCT/US12/036594) Pyrazolo[3,4-d]pyrimidine-chromenone Fluorophenyl, chromen-4-one substituent

Key Structural Differences :

  • ML277 replaces the pyrazolo-pyrimidine core with a thiazole ring, likely reducing kinase affinity but enhancing GPCR selectivity .
  • MK22 retains a piperazine-thiophene linkage but substitutes the pyrazolo-pyrimidine with a piperazinone, altering metabolic stability .
Pharmacological Activity
  • Target Compound : The 4-methoxyphenylpiperazine moiety suggests affinity for serotonin receptors (common in antipsychotics like aripiprazole), while the pyrazolo-pyrimidine core may confer kinase inhibitory activity (e.g., JAK2/STAT3 pathways) .
  • ML277 : Demonstrated Kv7.1 potassium channel activation, highlighting divergent therapeutic targets compared to the pyrazolo-pyrimidine class .
  • MK22 : Exhibited dual serotonin receptor antagonism and weak kinase inhibition, emphasizing the role of the trifluoromethyl group in enhancing lipophilicity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • Answer : The compound features three critical moieties:

  • A 4-methoxyphenyl-piperazine group , which enhances binding to serotonin/dopamine receptors .
  • A pyrazolo[3,4-d]pyrimidine core , a heterocyclic scaffold known for kinase inhibition and anticancer activity .
  • A thiophene-2-carboxamide side chain , which improves metabolic stability and solubility .
  • These structural elements synergize to target enzymes (e.g., kinases) and receptors (e.g., GPCRs), as seen in analogs with IC50 values < 100 nM .

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A typical multi-step synthesis involves:

Piperazine functionalization : Coupling 4-methoxyphenylpiperazine with a pyrazolo-pyrimidine precursor via nucleophilic substitution (e.g., using K2CO3 in DMF at 80°C) .

Ethyl linker introduction : Alkylation of the pyrazolo-pyrimidine nitrogen with 2-chloroethylthiophene-2-carboxamide under reflux conditions .

Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) yields >85% purity .

  • Critical intermediates include 4-chloropyrazolo[3,4-d]pyrimidine and 2-(chloroethyl)thiophene-2-carboxamide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Answer : Key optimizations include:

  • Solvent selection : Dimethylformamide (DMF) enhances nucleophilic substitution efficiency compared to THF, increasing yields by 15–20% .
  • Catalyst use : Adding catalytic Pd(PPh3)4 in Suzuki-Miyaura cross-coupling steps reduces byproducts .
  • Temperature control : Maintaining 80°C during piperazine coupling minimizes decomposition .
  • Real-time monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) ensures reaction completion before proceeding .

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer : A combination of methods is required:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrazole N1 vs. N2 substitution) via aromatic proton splitting patterns .
  • LC-MS : High-resolution ESI-MS detects impurities (<2%) and validates molecular weight (e.g., [M+H]+ at m/z 505.2) .
  • X-ray crystallography : Resolves stereochemistry of the piperazine moiety in crystalline forms .
  • HPLC purity : >98% purity is achievable using a C18 column (gradient: 10–90% acetonitrile in H2O) .

Q. How do structural modifications at the piperazine moiety affect target binding?

  • Answer : SAR studies on analogs reveal:

  • 4-Methoxyphenyl substitution : Enhances D3 receptor binding (Ki = 12 nM vs. 120 nM for unsubstituted piperazine) .
  • Phenyl vs. chlorophenyl groups : Chlorine substitution increases metabolic stability but reduces solubility (logP increases by 0.8) .
  • Piperazine ring expansion : Replacing piperazine with homopiperazine lowers affinity by 50% .
    • Data Table :
ModificationTarget Affinity (Ki, nM)Solubility (µg/mL)Metabolic Stability (t1/2, h)
4-Methoxyphenyl12 ± 1.525 ± 34.2
2-Chlorophenyl18 ± 2.115 ± 26.8
Unsubstituted120 ± 1045 ± 51.5

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., IC50 variability in kinase assays) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
  • Compound purity : Impurities >5% (e.g., dechlorinated byproducts) artificially lower activity .
  • Cell line variability : Use isogenic cell lines to control for genetic drift .
    • Methodological recommendation : Validate findings with orthogonal assays (e.g., SPR for binding, Western blot for target inhibition) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Prodrug design : Esterification of the carboxamide group increases oral bioavailability (F = 60% vs. 25% for parent compound) .
  • Formulation : Use PEGylated nanoparticles to enhance aqueous solubility (5-fold increase) .
  • Dosing regimen : BID dosing maintains plasma concentrations above IC90 in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.